REACTION_CXSMILES
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Cl[C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]=12.C(N(CC)CC)C.[H][H].C(OCC)(=O)C>O1CCOCC1.[OH-].[OH-].[Pd+2]>[CH3:8][C:6]1[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]2=[CH:2][N:7]=1 |f:5.6.7|
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Name
|
|
Quantity
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4.464 g
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Type
|
reactant
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Smiles
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ClC1=C2C(=NC(=N1)C)NN=C2
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Name
|
|
Quantity
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180 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.948 g
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.629 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.948 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture was filtered on Celite
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Type
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WASH
|
Details
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washed with a little dioxane/ethyl acetate
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
2.180 g (purity 73%, 49% of theor.) of the target compound was obtained
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Name
|
|
Type
|
|
Smiles
|
CC1=NC=C2C(=N1)NN=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |